molecular formula C17H12Cl2N2O2 B5789874 (E)-2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide

(E)-2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B5789874
M. Wt: 347.2 g/mol
InChI Key: MUWGBXBQGAHFQO-XYOKQWHBSA-N
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Description

(E)-2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group, a dichlorophenyl group, and a methoxyphenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzaldehyde, 4-methoxyaniline, and malononitrile.

    Condensation Reaction: The first step involves the condensation of 3,4-dichlorobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form the intermediate 2-cyano-3-(3,4-dichlorophenyl)acrylonitrile.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 4-methoxyaniline in the presence of a catalyst, such as triethylamine, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:

    Solvent Selection: Choosing appropriate solvents, such as ethanol or methanol, to facilitate the reactions.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reaction rates and minimize side reactions.

    Purification: Employing purification techniques, such as recrystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles, such as amines or thiols, in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted enamides or nitriles.

Scientific Research Applications

(E)-2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-(3,4-dichlorophenyl)-N-phenylprop-2-enamide: Lacks the methoxy group, which may affect its chemical properties and biological activity.

    (E)-2-cyano-3-(3,4-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide: Contains a hydroxy group instead of a methoxy group, which may influence its reactivity and applications.

Uniqueness

(E)-2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of both dichlorophenyl and methoxyphenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c1-23-14-5-3-13(4-6-14)21-17(22)12(10-20)8-11-2-7-15(18)16(19)9-11/h2-9H,1H3,(H,21,22)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWGBXBQGAHFQO-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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